molecular formula C11H9F3O2 B14307627 2-Propenoic acid, 2-methyl-, 4-(trifluoromethyl)phenyl ester CAS No. 110506-07-5

2-Propenoic acid, 2-methyl-, 4-(trifluoromethyl)phenyl ester

Cat. No.: B14307627
CAS No.: 110506-07-5
M. Wt: 230.18 g/mol
InChI Key: CZWUTTDYCQFRLV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, 4-(trifluoromethyl)phenyl ester typically involves the esterification of 2-propenoic acid with 4-(trifluoromethyl)phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 4-(trifluoromethyl)phenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, such as nitro or sulfonic acid groups.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 4-(trifluoromethyl)phenyl ester has several scientific research applications:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties, such as enhanced thermal stability and chemical resistance.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals, particularly those requiring fluorinated aromatic compounds.

    Medicine: Its derivatives may have potential therapeutic applications, including as intermediates in the synthesis of drugs with improved pharmacokinetic properties.

    Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 4-(trifluoromethyl)phenyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 2-methyl-, 2-[[(trifluoromethyl)sulfonyl]amino]ethyl ester
  • 2-Propenoic acid, 3-phenyl-, methyl ester
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

2-Propenoic acid, 2-methyl-, 4-(trifluoromethyl)phenyl ester is unique due to the presence of both the trifluoromethyl group and the ester functionality. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, which are not commonly found in other similar compounds. These properties make it particularly valuable in applications requiring enhanced performance and durability.

Properties

CAS No.

110506-07-5

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

[4-(trifluoromethyl)phenyl] 2-methylprop-2-enoate

InChI

InChI=1S/C11H9F3O2/c1-7(2)10(15)16-9-5-3-8(4-6-9)11(12,13)14/h3-6H,1H2,2H3

InChI Key

CZWUTTDYCQFRLV-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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